Estrone acetate is a synthetic estrogen steroid primarily used in scientific research to investigate various biological processes related to estrogen signaling and hormonal regulation. [, , , , , , , , , , , , , , , ] It serves as a valuable tool in understanding the physiological and pathological roles of estrogens in different tissues and model systems.
Estrone acetate is synthesized from estrone, which can be derived from natural sources such as urine from pregnant mares or synthesized in laboratories. The compound falls under the classification of estrogenic compounds and is categorized as a prodrug, which means it is converted into an active form within the body.
The synthesis of estrone acetate typically involves acetylation of estrone. One common method is as follows:
This synthetic route ensures high yields and purity of estrone acetate, making it suitable for pharmaceutical applications.
Estrone acetate can undergo several chemical reactions:
These reactions are essential for metabolic pathways where estrone acetate is converted into its active form.
Estrone acetate functions by binding to estrogen receptors in target tissues, mimicking the effects of natural estrogens. Upon binding, it activates receptor-mediated pathways that regulate gene expression involved in reproductive health, bone density maintenance, and cardiovascular health.
These properties are critical for its formulation into medications for therapeutic use.
Estrone acetate is utilized primarily in:
Estrone acetate (C₂₀H₂₄O₃) is a semisynthetic estrogen ester derived from the natural hormone estrone. Its systematic IUPAC name is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate, reflecting its steroidal backbone with an acetyl group at the C3 position. The compound is marketed under the brand name Hovigal and known by several chemical synonyms including 3-acetoxyestrone, estra-1,3,5(10)-trien-17-one 3-acetate, and follicular hormone acetate [1] [10]. Its CAS Registry Number is 901-93-9, and it has a molecular weight of 312.4 g/mol [4] [6]. The core structure preserves the characteristic phenanthrene nucleus of steroidal estrogens with a ketone group at C17 and the acetyl modification at the phenolic C3 hydroxyl group [1] [3].
Estrone acetate emerged during the early 20th-century expansion of estrogen chemistry following Adolf Butenandt's isolation of pure estrone from pregnancy urine in 1929. The esterification strategy was developed to modify the pharmacokinetic properties of natural estrogens, with estrone acetate representing one of several early semisynthetic derivatives explored clinically [7]. Historical records indicate its development paralleled other estrogen esters like estradiol benzoate (first introduced in 1933), leveraging esterification to prolong duration of action compared to unmodified steroids [3] [7]. By the mid-20th century, estrone acetate was established as a therapeutic agent primarily indicated for menopausal hormone therapy under the brand name Hovigal, though it has since been largely superseded by other estrogen formulations [1] [9].
Within steroidal estrogen classifications, estrone acetate occupies a specific niche as an estrogen ester prodrug. Its classification hierarchy includes:
Structurally, estrone acetate differs from its parent compound estrone by esterification of the phenolic hydroxyl at position C3, rendering it a biologically inactive prodrug requiring in vivo hydrolysis to estrone and subsequently to estradiol for estrogenic activity [2] [3]. Among estrogen esters, it is distinguished by its relatively simple acetate group, contrasting with longer-chain esters like estradiol undecylate. This molecular modification places it in the intermediate lipophilicity range compared to highly polar conjugated estrogens and highly lipophilic long-chain esters [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4